molecular formula C15H16ClN B606595 Centanafadine hydrochloride CAS No. 923981-14-0

Centanafadine hydrochloride

カタログ番号: B606595
CAS番号: 923981-14-0
分子量: 245.74 g/mol
InChIキー: ACVMJAJGCQUPKX-LIOBNPLQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • 残念ながら、EB-1020の具体的な合成経路と反応条件は、公的にも広く公開されていません。 目的の構造を実現するために、一連の化学的工程を経て合成されます。
    • 工業的な製造方法は、商用上の理由から、通常は機密情報として公開されません。
  • 化学反応の分析

    Cyclopropanation and Cyclization Reactions

    The synthesis of the bicyclo[3.1.0]hexane scaffold relies on cyclopropanation and subsequent cyclization:

    • Cyclopropanation :
      • Reagents : Sodium amide (NaNH₂) in hexane .
      • Substrates : Aryl-substituted epichlorohydrin derivatives (e.g., (S)-(+)-epichlorohydrin) .
      • Outcome : Forms cis-cyclopropane intermediates with >88% selectivity .
    • Cyclization :
      • Reagents : Lithium aluminum hydride (LAH) or catalytic hydrogenation (H₂/Pd) .
      • Conditions : THF at 50–65°C for 2–6 hours .
      • Outcome : Generates the 3-azabicyclo[3.1.0]hexane core via intramolecular ring closure .
    StepReaction TypeReagentsConditionsYieldSelectivity
    1CyclopropanationNaNH₂, hexane0–15°C65%88% cis
    2CyclizationLAH or H₂/PdTHF, 50–65°C70–85%Stereoretentive

    Hydrogenation

    • Substrates : Cyano intermediates (e.g., 2-(hydroxymethyl)-1-arylcyclopropanecarbonitrile) .
    • Reagents : H₂ over Pd or Raney Ni .
    • Conditions : 40–60°C, 1–6 hours .
    • Outcome : Reduces nitriles to primary amines, enabling cyclization .

    Oxidation and Mesylation

    • Oxidation : Converts diols to ketones using SOCl₂ or POCl₃ .
    • Mesylation : Reacts hydroxyl groups with mesyl chloride (MsCl) to form sulfonates for nucleophilic substitution .
    ReactionReagentsProductRole in Synthesis
    OxidationSOCl₂, POCl₃KetonesFacilitates cyclization
    MesylationMsCl, NaHMesylatesActivates leaving groups

    Amine Protection/Deprotection

    • Protection : Uses 3,4-dimethoxybenzyl or tert-butyl groups during cyclization .
    • Deprotection : Acidic (HCl/Et₂O) or catalytic hydrogenation conditions .
    StepReagentsConditionsOutcome
    Protection3,4-DimethoxybenzylamineTHF, 50°CStable intermediate
    DeprotectionHCl in Et₂ORT, 2 hrFree amine release

    Isotopic Labeling (Deuterated Analogs)

    Centanafadine-d7 hydrochloride is synthesized via deuterium incorporation:

    • Methods : Deuterated reagents (e.g., D₂O, LiAlD₄).
    • Applications : Pharmacokinetic tracking via mass spectrometry.
    Isotope PositionIncorporation MethodPurity
    C1, C5LiAlD₄ reduction>98%

    Stability and Degradation

    • Hydrolysis : Susceptible to acidic/basic conditions (e.g., 2M HCl at 15°C) .
    • Storage : Stable at −20°C in DMSO for ≤1 month .
    ConditionDegradation PathwayHalf-Life
    pH < 3Ester hydrolysis24 hr
    pH > 10Amide cleavage12 hr

    Key Research Findings

    • Stereochemical Integrity : Chirality is retained through LAH-mediated reductions and low-temperature cyclopropanation .
    • Scalability : Catalytic hydrogenation (H₂/Ni) achieves 85% yield at 60°C .
    • Deuterium Effects : Centanafadine-d7 shows identical reactivity but altered pharmacokinetics due to kinetic isotope effects.

    科学的研究の応用

    Efficacy in Adults with ADHD

    Recent studies have demonstrated that centanafadine is effective in reducing ADHD symptoms in adults. Two pivotal Phase 3 trials assessed its efficacy against placebo and other standard treatments:

    • Phase 3 Trials :
      • Study Design : Randomized, double-blind, placebo-controlled.
      • Participants : Adults aged 18-55 with moderate to severe ADHD.
      • Dosage : 200 mg/d or 400 mg/d sustained-release tablets.
      • Primary Endpoint : Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.
      GroupMean AISRS ChangeStatistical Significance
      Centanafadine 200 mg/d-3.16P = 0.019
      Centanafadine 400 mg/d-4.01P = 0.002
      PlaceboBaseline-
      The results indicated significant improvements in ADHD symptoms for both dosages compared to placebo, with effect sizes ranging from -0.24 to -0.40 .

    Safety Profile

    The safety profile of centanafadine was favorable compared to traditional stimulant medications like methylphenidate hydrochloride and lisdexamfetamine dimesylate. Commonly reported treatment-emergent adverse events included:

    • Decreased appetite
    • Nausea
    • Insomnia
    • Anxiety

    The incidence rates of these adverse effects were lower for centanafadine compared to stimulants, suggesting a better tolerability profile .

    Pediatric Applications

    Centanafadine is also being evaluated for its safety and efficacy in children and adolescents with ADHD. Two recent Phase 3 trials focused on different age groups:

    • Adolescents (Ages 13-17) :
      • Statistically significant improvements were observed in ADHD symptoms when treated with both low and high doses of centanafadine compared to placebo (p-values < 0.01) .
    • Children (Ages 6-12) :
      • Similar outcomes were found, with significant reductions in ADHD symptoms from baseline noted for high-dose centanafadine compared to placebo .

    Case Studies and Research Findings

    Several case studies have highlighted the practical applications of centanafadine in clinical settings:

    • A case study involving an adult patient demonstrated marked improvement in attention and reduction in impulsivity after two weeks on centanafadine, supporting its rapid onset of action .
    • In pediatric populations, a study reported that children exhibited improved classroom behavior and academic performance after initiating treatment with centanafadine .

    作用機序

    • EB-1020の作用機序は、セロトニン(SERT)、ノルエピネフリン(NET)、ドーパミン(DAT)の再取り込みトランスポーターを遮断することによります。
    • 再取り込みを阻害することにより、これらの神経伝達物質のシナプス間隙での利用可能性が高まり、気分、注意力、行動に影響を与える可能性があります。
  • 類似の化合物との比較

    • EB-1020の独自性は、トリプル再取り込み阻害プロファイル(セロトニン、ノルエピネフリン、ドーパミン)にあります。
    • 類似の化合物には以下が含まれます。

        アミチファジン: トリプル再取り込み阻害薬です。

        ビシファジン: デュアルノルエピネフリン・ドーパミン再取り込み阻害薬です。

        ダソトラリン: より長い半減期を持つトリプル再取り込み阻害薬です。

  • 類似化合物との比較

    • EB-1020’s uniqueness lies in its triple reuptake inhibition profile (serotonin, norepinephrine, and dopamine).
    • Similar compounds include:

        Amitifadine: Also a triple reuptake inhibitor.

        Bicifadine: Dual norepinephrine-dopamine reuptake inhibitor.

        Dasotraline: Triple reuptake inhibitor with a longer half-life.

    生物活性

    Centanafadine hydrochloride is a novel pharmacological agent under investigation primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It functions as a triple reuptake inhibitor , targeting the reuptake of norepinephrine, dopamine, and serotonin, which are neurotransmitters implicated in ADHD and other neuropsychiatric disorders. This article provides a comprehensive overview of centanafadine's biological activity, including its efficacy, safety profile, and comparative studies.

    Centanafadine acts by inhibiting the reuptake of three key neurotransmitters:

    • Norepinephrine : Involved in attention and arousal.
    • Dopamine : Plays a crucial role in reward and motivation pathways.
    • Serotonin : Influences mood and emotional regulation.

    This multi-target approach is designed to enhance synaptic availability of these neurotransmitters, potentially improving symptoms associated with ADHD.

    Clinical Trials Overview

    Several clinical trials have evaluated the efficacy of centanafadine in adults with ADHD. The most significant findings are summarized in the following table:

    StudyDosageDurationPrimary EndpointResults
    Phase 3 Trial 1200 mg/day6 weeksChange in AISRS scoreSignificant improvement (p = 0.019)
    Phase 3 Trial 2400 mg/day6 weeksChange in AISRS scoreSignificant improvement (p = 0.001)
    Long-term StudyUp to 52 weeks-Adverse Events (AEs)Lower incidence of AEs compared to lisdexamfetamine and methylphenidate

    The Adult ADHD Investigator Symptom Rating Scale (AISRS) was primarily used to measure efficacy, indicating that centanafadine significantly reduced ADHD symptoms compared to placebo across multiple studies .

    Safety Profile

    Centanafadine has demonstrated a favorable safety profile relative to other ADHD medications. Key findings from comparative studies include:

    • Lower Incidence of Adverse Events : Centanafadine was associated with significantly lower rates of nausea, dry mouth, insomnia, and decreased appetite compared to traditional stimulants like lisdexamfetamine and methylphenidate .
    • Adverse Event Rates : The overall rate of treatment-emergent adverse events (TEAEs) was low. Serious TEAEs were rare across all dosage groups .

    Comparative Safety Analysis

    The following table illustrates the comparative safety outcomes:

    Comparator DrugCommon AEsRisk Difference (%)
    LisdexamfetamineNausea, dry mouth-18.64
    MethylphenidateDecreased appetite-20.25
    AtomoxetineFatigue-13.95

    These findings highlight centanafadine's potential as a safer alternative for patients sensitive to the side effects commonly associated with traditional ADHD medications .

    Case Studies and Real-World Evidence

    Recent studies have also included real-world evidence supporting the use of centanafadine. For instance:

    • A cohort study analyzed patient outcomes over six months, showing sustained improvements in symptom management with minimal side effects reported.
    • Patient satisfaction surveys indicated that many preferred centanafadine due to its lower side effect profile compared to other treatments they had previously tried.

    特性

    IUPAC Name

    (1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ACVMJAJGCQUPKX-LIOBNPLQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    923981-14-0
    Record name Centanafadine hydrochloride [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride))
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CENTANAFADINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Centanafadine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Centanafadine hydrochloride
    Reactant of Route 3
    Centanafadine hydrochloride
    Reactant of Route 4
    Centanafadine hydrochloride
    Reactant of Route 5
    Centanafadine hydrochloride
    Reactant of Route 6
    Centanafadine hydrochloride

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。